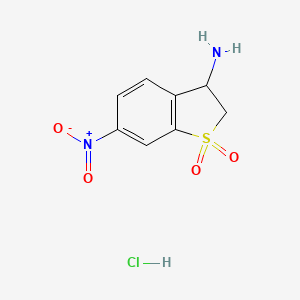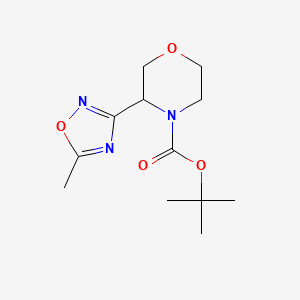
2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride
描述
2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride can be achieved through several methods. One common approach involves the cyclization of diamides, cyclization of amino ester and cyanamide/guanidine, tandem aza-Wittig/heterocumulene-mediated annulation, thiohydantoin conversion to imidazolone, oxazolone rearrangement, and oxidative pinacol-like rearrangement of imidazole .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
科学研究应用
2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme catalysis and signal transduction.
Medicine: It is investigated for its potential therapeutic effects, such as antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Histidine: 2-amino-3-(1H-imidazol-4-yl)propanoic acid, a naturally occurring amino acid with a similar imidazole ring structure.
Adenine: 9H-purin-6-amine, a purine base found in DNA and RNA that also contains an imidazole ring.
Metronidazole: A synthetic nitroimidazole antibiotic used to treat bacterial and protozoal infections.
Uniqueness
2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride is unique due to its specific substitution pattern on the imidazole ring and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its role in biological processes make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)-N-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-9-7(12)6(8)2-5-3-10-4-11-5;/h3-4,6H,2,8H2,1H3,(H,9,12)(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEWGPTVCBGMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CN=CN1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate](/img/structure/B1378727.png)





amine hydrochloride](/img/structure/B1378739.png)



![ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B1378744.png)
![3,7-Dioxa-10-azaspiro[5.6]dodecane](/img/structure/B1378745.png)
![{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine](/img/structure/B1378748.png)
